Cas no 2549043-88-9 (4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine)
![4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/2549043-88-9x500.png)
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4,6-Dimethyl-N-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-2-pyrimidinamine
- AKOS040722448
- F6744-5931
- 2549043-88-9
- 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
-
- インチ: 1S/C15H24N4O/c1-11-9-12(2)17-15(16-11)18-13-3-6-19(10-13)14-4-7-20-8-5-14/h9,13-14H,3-8,10H2,1-2H3,(H,16,17,18)
- InChIKey: MUVXAHWMSQJSQQ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)N1CCC(C1)NC1N=C(C)C=C(C)N=1
計算された属性
- せいみつぶんしりょう: 276.19501140g/mol
- どういたいしつりょう: 276.19501140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 444.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.02±0.40(Predicted)
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6744-5931-100mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6744-5931-15mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-50mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6744-5931-2μmol |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-5μmol |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-2mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-20mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-25mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6744-5931-40mg |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6744-5931-10μmol |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |
2549043-88-9 | 10μmol |
$103.5 | 2023-09-07 |
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amineに関する追加情報
Introduction to 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS No. 2549043-88-9)
4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2549043-88-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives class, a group known for its broad spectrum of biological activities and therapeutic potential. The unique structural framework of this molecule, incorporating both pyrimidine and pyrrolidine moieties, positions it as a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine features a pyrimidine core substituted with two methyl groups at the 4 and 6 positions, enhancing its lipophilicity and potential membrane permeability. The presence of a morpholine ring (derived from oxan-4-yloxy) at the N-position of the pyrrolidine moiety introduces additional functional diversity, enabling various interactions with biological targets. This structural complexity makes it an intriguing subject for studying pharmacophore optimization and mechanism-based drug design.
In recent years, there has been growing interest in pyrimidine derivatives due to their demonstrated efficacy in modulating various biological pathways. Pyrimidines are fundamental components of nucleic acids and play a crucial role in cellular processes. Consequently, compounds incorporating pyrimidine scaffolds have been extensively investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern in 4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine may contribute to its unique pharmacological profile, making it a valuable asset in the quest for novel therapeutic interventions.
Current research in medicinal chemistry emphasizes the importance of structure-based drug design to enhance target specificity and reduce side effects. The incorporation of heterocyclic rings such as pyrrolidine and morpholine into the molecular framework of 4,6-dimethyl-N-[1-(oxan-4-yloxy)pyrrolidin-3-yl]pyrimidin-2-am ine offers multiple opportunities for interactions with biological macromolecules. These interactions can be fine-tuned by modifying specific atoms or functional groups within the molecule, thereby optimizing its pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. For instance, studies have shown that certain pyrimidine derivatives exhibit inhibitory activity against enzymes involved in cancer cell proliferation and survival. The structural features of 4,6-dimethyl-N-[1-(oxan -4-yloxy)pyrrolidin -3 -y l]pyrimidin -2 -am ine may allow it to interact with these targets in a manner that disrupts tumor growth while minimizing toxicity to healthy cells. This aligns with the broader goal of developing precision medicine approaches tailored to individual patient profiles.
The synthesis of 4,6-dimethyl-N-[1-(oxan -4-yloxy)pyrrolidin -3 -y l]pyrimidin -2 -am ine presents both challenges and opportunities for synthetic chemists. The need to introduce multiple functional groups with high precision requires advanced synthetic methodologies such as multi-step organic synthesis or combinatorial chemistry techniques. However, recent advancements in catalytic processes have made it possible to streamline these reactions, improving yield and scalability. These developments are crucial for translating promising candidates like this one into viable drug candidates.
Evaluation of the pharmacological properties of 4,6-dimethyl-N-[1-(oxan -4-yloxy)pyrrolidin -3 -y l]pyrimidin -2 -am ine involves rigorous testing across various in vitro and in vivo models. Initial studies may focus on assessing its binding affinity to potential targets using techniques such as surface plasmon resonance or X-ray crystallography. Subsequent experiments would explore its biological activity by examining effects on cell proliferation, enzyme inhibition, or animal models of disease. Such studies are essential for validating its therapeutic potential before moving into clinical trials.
The regulatory landscape for new drug development also plays a critical role in determining the future trajectory of 4,6-dimethyl-N-[1-(oxan -4-yloxy)pyrrolidin -3 -y l]pyrimidin -2 -am ine. Compliance with Good Manufacturing Practices (GMP) and submission of comprehensive preclinical data are prerequisites for regulatory approval. Collaborations between academic institutions and pharmaceutical companies can facilitate these processes by leveraging expertise in drug development and regulatory affairs. Such partnerships are increasingly important as they accelerate the translation of laboratory discoveries into market-ready therapies.
Looking ahead, the future prospects for 4,6-dimethyl-N-[1-(oxan -4-yloxy)pyrrolidin -3 -y l]pyrimidin -2 -am ine hinge on continued research efforts aimed at optimizing its pharmacological properties and safety profile. Advances in computational chemistry may enable more accurate predictions of molecular behavior before experimental validation becomes necessary. Additionally, exploring novel delivery systems could enhance its bioavailability and therapeutic efficacy. These ongoing investigations underscore the dynamic nature of pharmaceutical research and development.
2549043-88-9 (4,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine) 関連製品
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 1934404-07-5(4-bromo-3-(2-methylpropyl)-2,5-dihydro-1,2-thiazol-5-imine)
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 131113-21-8(2-Methoxy-4-(piperazin-1-YL)pyrimidine)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 2228913-98-0(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine)
- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)




